molecular formula C17H12BrFN2O3 B1679041 Statil CAS No. 72702-95-5

Statil

Cat. No. B1679041
CAS RN: 72702-95-5
M. Wt: 391.2 g/mol
InChI Key: LKBFFDOJUKLQNY-UHFFFAOYSA-N
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Description

Statil, also known as Ponalrestat, is a selective inhibitor for aldose reductase . It demonstrates selectivity for aldose reductase 2 over aldose reductase 1 . Statil has been shown to prevent diabetes-induced alterations of the cardiovascular system . It is primarily used to study aldose reductase function in vitro . In breast cancer and lung cancer cells, statil inhibits cell growth and proliferation and induces apoptosis .

Scientific Research Applications

Aldose Reductase Inhibition and Diabetic Complications

Statil, an aldose reductase inhibitor, has been studied for its effects on diabetic complications. In one study, it was found to significantly reduce the accumulation of sorbitol and fructose in the kidneys of diabetic rats, suggesting its potential in managing diabetes-related kidney issues (Sochor, Kunjara, & Mclean, 1988). Another investigation revealed that Statil did not improve symptoms of diabetic autonomic neuropathy, challenging its effectiveness in this specific complication (Faes et al., 2004).

Impact on Axonal Transport in Diabetic Rats

The impact of Statil on axonal transport in diabetic rats was studied, with findings showing that treatment with Statil prevented deficits in the accumulation of choline acetyltransferase activity in the sciatic and vagal nerves. This suggests a protective role against diabetic neuropathy (Tomlinson, Townsend, & Fretten, 1985).

Effects on Peripheral Nerves and Lens in Diabetes

In a long-term study on diabetic rats, Statil was found to attenuate elevated sugar levels and polyols in sciatic nerves. The study also observed that combined treatment with Statil and insulin could reduce cataract formation in diabetic animals (Willars et al., 1988).

Influence on Substance P Axonal Transport and Tissue Contents

Research on the effects of Statil on axonal transport of substance P-like immunoreactivity (SPLI) in diabetic rats showed that Statil treatment prevented the depletion of myo-inositol and attenuated the accumulation of sorbitol and fructose in sciatic nerves. This points to its possible role in mitigating diabetic neuropathy-related issues (Robinson et al., 1987).

Metabolic Profiling and Statin Use

A study on the molecular effects of statin therapy, including Statil, on metabolic pathways showed extensive lipid changes beyond low-density lipoprotein cholesterol (LDL-C) reduction. However, the study found minimal effects on amino acids, suggesting a targeted impact of statins on specific metabolic pathways (Würtz et al., 2016).

Kidney Structure, Function, and Polyol Accumulation

A study examining the effects of Statil on kidney structure and function in diabetic rats found no significant effect on renal sorbitol concentrations or changes in renal morphology and function. This indicates the need for further research to understand the role of Statil in renal complications associated with diabetes (Faiman, Ganguly, Mehta, & Thliveris, 1993).

Safety And Hazards

While Statil is generally considered safe, like all drugs, it can have side effects. The most common side effects of statins, the class of drugs to which Statil belongs, are muscle aches and feeling tired . Other side effects that aren’t as common are headaches, constipation, diarrhea, and sleep problems . Rarely, they may cause liver damage .

properties

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFFDOJUKLQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045665
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ponalrestat

CAS RN

72702-95-5
Record name Ponalrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PONALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
SA Phillips, D Mirrlees, PJ Thornalley - Biochemical pharmacology, 1993 - Elsevier
… muscle of diabetic rats and of Statil-treated diabetic rats, … relative to normal controls; Statil prevented these effects. The … Statil prevented these increases except in the kidney cortex. …
Number of citations: 189 www.sciencedirect.com
EM Lenz, ID Wilson, B Wright, EA Partridge… - … of pharmaceutical and …, 2002 - Elsevier
The identification and quantitation of the metabolites of Statil™ in rat bile and urine were … Male Wistar rats received a single oral dose of 100 mg/kg of radiolabelled Statil™. Statil™ is …
Number of citations: 57 www.sciencedirect.com
JP Robinson, GB Willars, DR Tomlinson, P Keen - Brain research, 1987 - Elsevier
This study examined the axonal transport of substance P-like immunoreactivity (SPLI) and its content in dorsal root ganglion, trigeminal ganglion, stomach and ileum of non-diabetic rats …
Number of citations: 81 www.sciencedirect.com
O El‐Kabbani, P Ramsland, C Darmanin… - Proteins: Structure …, 2003 - Wiley Online Library
… with statil was determined at a resolution of 2.1 Å. The carboxylate group of statil interacted with … Statil's hydrophobic phthalazinyl ring was bound in an adjacent pocket lined by residues …
Number of citations: 41 onlinelibrary.wiley.com
A Ghahary, S Chakrabarti, AAF Sima, LJ Murphy - Diabetes, 1991 - Am Diabetes Assoc
Tissue accumulation of sorbitol secondary to enhanced polyol-pathway activity is believed to play an important role in the development of diabetic complications. We previously …
Number of citations: 67 diabetesjournals.org
R Poulsom - Biochemical pharmacology, 1986 - Elsevier
… The present results suggest that at low concentrations Statil and Sorbinil are preferential inhibi… In conclusion, Statil and Sorbinil were particularly effective inhibitors of ALR2 from bovine …
Number of citations: 46 www.sciencedirect.com
DR Tomlinson, J Townsend, P Fretten - Diabetes, 1985 - Am Diabetes Assoc
This investigation examined the effect of treatment of streptozocin-diabetic rats with the aldose reductase inhibitor “Statil” (25 mg/kg/day po) on axonal transport in cholinergic neurons of …
Number of citations: 56 diabetesjournals.org
JS Hothersall, CE Taylaur, P McLean - Biochemical medicine and metabolic …, 1988 - Elsevier
… Upon incubation with the aldose reductase inhibitor Statil (lop3 M) for 24 hr the changes … is not affected by Statil. Under normal incubation conditions, with 5.5 mM glucose, Statil was …
Number of citations: 30 www.sciencedirect.com
Z Cao, B Zhou, X Chen, D Huang, X Zhang… - Anti-Cancer …, 2014 - journals.lww.com
… of a small chemical statil towards AKR1B10 and … that statil inhibited AKR1B10 enzyme activity efficiently, with an IC 50 at 0.21±0.06 µmol/l. Exposing BT-20 and NCI-H460 cells to statil …
Number of citations: 11 journals.lww.com
M Sochor, S Kunjara, P McLean - Biochemical pharmacology, 1988 - Elsevier
The present study examined the effect of the aldose reduetase inhibitor Statil (ICI 128436, ICI, Cheshire, UK) on the levels of metabolites and activities of enzymes involved in the …
Number of citations: 19 www.sciencedirect.com

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